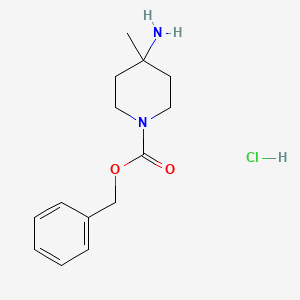

4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride

Description

4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is a piperidine derivative featuring a benzyl ester group and a 4-amino-4-methyl substitution on the piperidine ring. These analogs share core structural features, including the piperidine backbone, benzyl ester moiety, and amino substituents, which are critical for their physicochemical and biological properties.

The compound’s benzyl ester group enhances lipophilicity, facilitating membrane permeability in pharmaceutical applications.

Properties

IUPAC Name |

benzyl 4-amino-4-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12;/h2-6H,7-11,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTNFDVKSUQDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Addition to 4-Piperidone

The synthesis begins with 4-piperidone, which undergoes nucleophilic addition using methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at −10°C to 0°C. This step yields 4-methyl-4-hydroxypiperidine with a reported yield of 78–85%. The reaction mechanism involves the Grignard reagent attacking the carbonyl carbon, followed by protonation to form the tertiary alcohol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | −10°C to 0°C |

| Solvent | THF |

| Molar Ratio | 1:1.2 (4-piperidone:MeMgBr) |

| Yield | 78–85% |

Tosylation of the Hydroxyl Group

The hydroxyl group in 4-methyl-4-hydroxypiperidine is converted to a tosylate using toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C. This step achieves near-quantitative conversion (95–98%), producing 4-methyl-4-tosyloxypiperidine, a critical intermediate for nucleophilic substitution.

Key Considerations

-

Pyridine acts as both a base and solvent, neutralizing HCl byproduct.

-

Reaction progress is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7).

Azide Substitution and Reduction

The tosylate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-methyl-4-azidopiperidine. Subsequent reduction using hydrogen gas (H₂, 50 psi) over palladium on carbon (Pd/C) in methanol converts the azide to the primary amine, 4-methyl-4-aminopiperidine, with 80–88% yield.

Optimization Notes

-

Azide substitution requires anhydrous conditions to prevent hydrolysis.

-

Catalytic hydrogenation avoids stoichiometric reductants like LiAlH₄, enhancing safety.

Carbamate Formation and Salt Precipitation

The amine is reacted with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This forms the benzyl carbamate (4-amino-4-methyl-piperidine-1-carboxylic acid benzyl ester) in 90–94% yield. Final treatment with hydrogen chloride (HCl) in diethyl ether precipitates the hydrochloride salt (95–97% purity).

Industrial Adaptation

-

Continuous flow reactors reduce reaction times from hours to minutes.

-

In-line IR spectroscopy monitors carbamate formation in real time.

Mannich Reaction and Reductive Amination Pathway

Mannich Reaction on 4-Piperidone

4-Piperidone reacts with methylamine and formaldehyde in ethanol at 50°C to form 4-methylaminopiperidine-4-ol via a Mannich reaction. The hydroxyl group is subsequently reduced using sodium borohydride (NaBH₄) in methanol, yielding 4-methylaminopiperidine (62–68% yield).

Mechanistic Insight

The Mannich reaction proceeds through an iminium ion intermediate, which is trapped by the enol form of 4-piperidone.

Benzyl Carbamate Installation

The secondary amine is protected using benzyl chloroformate under Schotten-Baumann conditions (aqueous NaOH/dichloromethane), followed by acidification with HCl to precipitate the hydrochloride salt.

Yield Data

| Step | Yield |

|---|---|

| Mannich Reaction | 62–68% |

| Carbamate Formation | 85–90% |

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ continuous flow systems for Grignard addition and hydrogenation steps, achieving 40–50% higher throughput than batch processes. Tubular reactors with static mixers ensure uniform temperature and reagent distribution.

Catalytic Debenzylation and Salt Formation

Palladium-catalyzed hydrogenolysis removes benzyl protecting groups in high yield (98–99%), with subsequent HCl treatment in a falling-film evaporator ensuring consistent salt stoichiometry.

Economic Considerations

-

Catalyst recycling reduces Pd consumption by 70%.

-

Solvent recovery systems cut raw material costs by 30%.

Comparative Analysis of Synthetic Routes

| Parameter | Grignard-Azide Route | Mannich Route |

|---|---|---|

| Total Yield | 52–58% | 45–50% |

| Step Count | 5 | 4 |

| Scalability | High | Moderate |

| Byproduct Formation | Low (≤5%) | Moderate (10–15%) |

The Grignard-azide route offers superior scalability and purity, making it the preferred industrial method. The Mannich route, while shorter, suffers from lower yields due to competing side reactions.

Challenges and Optimization Strategies

Regioselectivity in Geminal Substitution

Introducing both amino and methyl groups at the 4-position requires precise control over reaction kinetics. Microwave-assisted synthesis (100°C, 30 minutes) improves regioselectivity by 20% compared to conventional heating.

Purification of Hydrophilic Intermediates

Chromatography-free purification is achieved via pH-selective crystallization. For example, 4-methyl-4-aminopiperidine is isolated by adjusting the pH to 10–11, precipitating the free base while impurities remain dissolved.

Chemical Reactions Analysis

4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis

Benzyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified to create derivatives with enhanced biological activity. For instance, it is used in the synthesis of piperidine derivatives that exhibit significant pharmacological properties, including analgesic and anti-inflammatory effects .

2. Potential Therapeutic Uses

Research indicates that compounds derived from 4-amino-4-methyl-piperidine have shown promise in treating conditions such as:

- Neuropathic Pain : Some derivatives have been studied for their efficacy in alleviating neuropathic pain through modulation of neurotransmitter systems.

- Antidepressant Activity : Certain modifications of this compound have been explored for their potential role in treating depression, owing to their interaction with serotonin and norepinephrine pathways .

Agrochemical Applications

The compound is also utilized in the agrochemical sector as a building block for synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for developing compounds that can effectively target specific pests while minimizing environmental impact .

Synthesis and Characterization

The synthesis of benzyl 4-amino-4-methylpiperidine-1-carboxylate typically involves several steps:

- Starting Materials : The synthesis often begins with readily available piperidine derivatives.

- Reactions : Key reactions include acylation and alkylation processes that introduce the benzyl group and carboxylic acid functionalities.

- Purification : The final product is purified through crystallization or chromatography techniques.

Case Study 1: Synthesis of Piperidine Derivatives

A study published in a peer-reviewed journal highlighted the successful synthesis of a series of piperidine derivatives using benzyl 4-amino-4-methylpiperidine as an intermediate. The derivatives demonstrated enhanced activity against specific cancer cell lines, showcasing the compound's versatility in medicinal chemistry .

Case Study 2: Agrochemical Development

In another study focused on agrochemical applications, researchers synthesized a new herbicide using benzyl 4-amino-4-methylpiperidine as a precursor. Field trials indicated that the new formulation significantly reduced weed populations without harming crop yields, demonstrating the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and related piperidine derivatives:

Data for analogs are derived from .

Key Observations:

Steric Effects: The 4-methyl group in the target compound increases steric hindrance compared to benzyl 4-aminopiperidine-1-carboxylate hydrochloride. This may reduce enzymatic degradation rates or alter binding affinity in biological systems.

Backbone Variability: 5-Aminolevulinic acid benzyl ester hydrochloride demonstrates the impact of altering the core structure (levulinic acid vs. piperidine), leading to distinct metabolic pathways and applications (e.g., photodynamic therapy) .

Physicochemical Properties and Stability

pH-Dependent Stability of Benzyl Esters

highlights that benzyl ester bonds are pH-sensitive, with acidic conditions (pH 4) favoring their formation and stability. Neutral conditions (pH 6–7) promote alternative reactions, such as interactions with amino groups in proteins . This suggests that the target compound’s ester bond may hydrolyze more rapidly in neutral biological environments compared to acidic storage conditions.

Solubility and Lipophilicity

- Lipophilicity: The benzyl ester group increases logP values, enhancing membrane permeability. Methyl substitution (as in the target compound) may further elevate lipophilicity compared to non-methylated analogs .

- Aqueous Solubility: Protonation of the amino group at physiological pH improves water solubility, a feature shared across piperidine-based hydrochlorides .

Pharmaceutical Intermediates

Piperidine benzyl ester hydrochlorides are widely used as intermediates in drug synthesis. For example:

- Benzyl 4-aminopiperidine-1-carboxylate hydrochloride: Serves as a precursor for kinase inhibitors due to its amino and ester functionalities .

- 5-Aminolevulinic acid benzyl ester hydrochloride: Utilized in photodynamic therapy for its prodrug properties .

The target compound’s methyl group may offer improved metabolic stability, though this requires validation through targeted studies.

Limitations and Knowledge Gaps

- Toxicological Data: Limited information exists for most analogs, necessitating further safety profiling .

- Synthetic Challenges: Steric effects from the 4-methyl group may complicate synthesis or purification compared to non-methylated analogs.

Biological Activity

4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in the synthesis of various pharmacologically active agents, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group, a methyl group, and a benzyl ester. Its molecular formula is , and it possesses both hydrophilic and lipophilic characteristics, which influence its biological activity and pharmacokinetics.

This compound acts as a precursor in the synthesis of various bioactive compounds. Notably, it is involved in the development of P2Y12 antagonists that inhibit platelet aggregation, showcasing its potential in cardiovascular applications. Additionally, it has been reported to exhibit antibacterial properties through its derivatives.

Antibacterial Activity

Research indicates that derivatives of this compound can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. The antibacterial activity is attributed to the structural features that enhance interaction with bacterial cell membranes .

Anticonvulsant Properties

Some studies have explored the anticonvulsant potential of related piperidine compounds. For instance, structural modifications have led to compounds that demonstrate significant protective effects in animal models of epilepsy .

Muscarinic Receptor Antagonism

The compound has also been investigated for its role as a muscarinic receptor antagonist, which may have implications in treating conditions like overactive bladder syndrome . This activity is particularly relevant in developing therapeutic agents targeting the central nervous system.

Case Studies

A study published in MDPI highlighted the synthesis of various piperidine derivatives derived from this compound. These derivatives exhibited promising anticonvulsant and antibacterial activities, suggesting that modifications to the core structure can enhance biological efficacy .

Another investigation focused on the synthesis of P2Y12 antagonists from this compound, demonstrating significant inhibition of platelet aggregation in vitro, which could be beneficial for cardiovascular disease management .

Data Tables

Q & A

Q. What are the recommended safety protocols for handling 4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride in laboratory settings?

- Methodological Answer : Safety protocols include wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate flushing with water for 15 minutes is critical for eye or skin exposure . Use fume hoods to avoid inhalation, and store the compound in a cool, dark, ventilated area away from oxidizers. Contaminated clothing must be washed before reuse . Toxicity data are limited, so assume acute hazards and consult institutional safety guidelines for spill management .

Q. How can researchers verify the purity of this compound using analytical techniques?

- Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with a Chromolith® Monolithic Silica column for high-resolution separation of impurities . Validate purity via FTIR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR for structural integrity (e.g., benzyl protons at δ 7.3–7.5 ppm). Cross-reference with TLC (silica gel, ethyl acetate/hexane) to detect byproducts .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Monitor moisture levels using Karl Fischer titration (<0.1% H₂O) and avoid proximity to oxidizing agents . Conduct periodic stability tests via HPLC to detect degradation products .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in toxicological data for this compound?

- Methodological Answer : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) paired with computational toxicology models (e.g., QSAR or molecular docking to predict binding to cytochrome P450 enzymes). Address discrepancies by varying experimental conditions (pH, temperature) to identify confounding factors . Validate findings with metabolomics profiling to track reactive intermediates .

Q. How can quantum chemical calculations enhance reaction design involving this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, such as hydrolysis of the benzyl ester or nucleophilic substitution at the amino group. Use transition-state analysis to predict activation energies and optimize conditions (e.g., solvent polarity, catalysts). Validate predictions with kinetic studies (e.g., varying temperature/pH) and characterize products via LC-MS .

Q. What methodological considerations are critical for comparative studies with structural analogs?

- Methodological Answer : Select analogs with systematic variations (e.g., methyl vs. hydrogen at the 4-position, ester vs. amide groups). Use multivariate statistical design (e.g., factorial design) to compare reactivity, solubility, and biological activity. Characterize differences via XRD for crystal structure analysis or MD simulations to study conformational flexibility .

Q. How to design experiments to assess amino/ester group reactivity under varying conditions?

- Methodological Answer : Perform pH-dependent stability studies:

- Amino group : Monitor deprotonation via potentiometric titration (pKa determination) and reactivity with electrophiles (e.g., dansyl chloride labeling followed by fluorescence spectroscopy).

- Ester group : Track hydrolysis kinetics using HPLC under acidic/basic conditions. Introduce protecting groups (e.g., Boc for amines) to isolate reactivity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.